molecular formula C16H19N3O3 B5374161 (5E)-5-[(BUTYLAMINO)METHYLIDENE]-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-5-[(BUTYLAMINO)METHYLIDENE]-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5374161
M. Wt: 301.34 g/mol
InChI Key: WDIHCIWAMDDFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(BUTYLAMINO)METHYLIDENE]-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a butylamino group, a methylidene group, and a 1,3-diazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(BUTYLAMINO)METHYLIDENE]-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial step often includes the formation of the 1,3-diazine ring, followed by the introduction of the butylamino and methylidene groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(BUTYLAMINO)METHYLIDENE]-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs with different functional groups.

Scientific Research Applications

(5E)-5-[(BUTYLAMINO)METHYLIDENE]-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(BUTYLAMINO)METHYLIDENE]-1-(2-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

5-(butyliminomethyl)-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-4-9-17-10-12-14(20)18-16(22)19(15(12)21)13-8-6-5-7-11(13)2/h5-8,10,21H,3-4,9H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIHCIWAMDDFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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